5-Chloro-7-methylimidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-7-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-4-7(9)11-3-2-10-8(11)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWNHFNOCJBFAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 7 Methylimidazo 1,2 a Pyridine and Its Derivatives
Classical and Modern Approaches for Imidazo[1,2-a]pyridine (B132010) Ring Construction
The construction of the imidazo[1,2-a]pyridine ring system has been a subject of extensive research, leading to the development of numerous synthetic protocols. rsc.orgresearchgate.net These methodologies can be broadly categorized into condensation-cyclization reactions and intramolecular cyclization pathways, each offering distinct advantages in terms of substrate scope and reaction conditions.
A cornerstone in the synthesis of imidazo[1,2-a]pyridines is the reaction of substituted 2-aminopyridines with suitable electrophilic partners. researchgate.net This approach directly leads to the formation of the fused imidazole (B134444) ring in a highly efficient manner. For the synthesis of 5-Chloro-7-methylimidazo[1,2-a]pyridine, the key starting material would be 6-chloro-4-methylpyridin-2-amine (B118308).
The reaction between a 2-aminopyridine (B139424) and an α-halogenocarbonyl compound, such as an α-haloketone or α-haloaldehyde, is a well-established and widely used method for the synthesis of imidazo[1,2-a]pyridines. researchgate.netbio-conferences.org This reaction, often referred to as the Tchichibabin reaction, typically proceeds via an initial N-alkylation of the pyridine (B92270) ring nitrogen, followed by an intramolecular cyclization and dehydration. rsc.org
The general mechanism involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine onto the electrophilic carbon of the α-halogenocarbonyl compound, forming a pyridinium (B92312) salt intermediate. Subsequent intramolecular condensation between the exocyclic amino group and the carbonyl group, followed by dehydration, yields the final imidazo[1,2-a]pyridine product. acs.org Various catalysts and reaction conditions have been developed to improve the efficiency and scope of this reaction, including catalyst-free and solvent-free approaches at moderate temperatures. bio-conferences.org
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| 2-Aminopyridine | α-Bromoketone | Catalyst-free, 60°C | Imidazo[1,2-a]pyridine | bio-conferences.org |
| 2-Aminopyridine | Ethyl bromopyruvate | Reflux in ethanol | Imidazo[1,2-a]pyridine derivative | acs.org |
| 2-Aminopyridine | α-Haloketone | Base (e.g., K2CO3), DMF | Imidazo[1,2-a]pyridine derivative | acs.org |
To synthesize a 2-substituted-5-chloro-7-methylimidazo[1,2-a]pyridine, 6-chloro-4-methylpyridin-2-amine would be reacted with an appropriate α-haloketone. For example, reaction with chloroacetone (B47974) would yield 5-chloro-2,7-dimethylimidazo[1,2-a]pyridine.
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their high efficiency and atom economy. mdpi.com The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of an MCR used for the synthesis of 3-aminoimidazo[1,2-a]pyridines. mdpi.comnih.gov This acid-catalyzed three-component reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide. researchgate.netbeilstein-journals.org
The reaction proceeds through the formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by tautomerization to yield the final product. rsc.org The use of Lewis acids, such as scandium triflate, or Brønsted acids can enhance the reaction yields. nih.gov This methodology allows for the introduction of diverse substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core. nih.govbeilstein-journals.org
For the synthesis of a derivative of this compound, 6-chloro-4-methylpyridin-2-amine could be reacted with an aldehyde and an isocyanide under acidic conditions.
| 2-Aminopyridine Derivative | Aldehyde | Isocyanide | Catalyst | Product | Reference |
| 2-Amino-5-chloropyridine | 2-(3-Formylphenoxy)acetic acid | tert-Butyl isocyanide | Sc(OTf)3 | Substituted imidazo[1,2-a]pyridine | nih.govbeilstein-journals.org |
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH4Cl | Substituted imidazo[1,2-a]pyridine | mdpi.com |
Intramolecular cyclization represents another key strategy for the construction of the imidazo[1,2-a]pyridine ring. researchgate.net These methods often involve the formation of a suitably functionalized pyridine derivative that can undergo a subsequent ring-closing reaction. researchgate.net
One such approach involves a tandem mechanism combining a Michael addition and an intramolecular cyclization. For instance, the reaction of 2-aminopyridines with nitroolefins can lead to the formation of imidazo[1,2-a]pyridine derivatives. bio-conferences.org The reaction is believed to proceed through an initial Michael addition of the 2-aminopyridine to the nitroolefin, followed by an intramolecular cyclization to form the fused imidazole ring. bio-conferences.org
Condensation-Cyclization Reactions of 2-Aminopyridines with Electrophilic Reagents
Advanced Synthetic Strategies for Imidazo[1,2-a]pyridine Derivatives
In addition to classical methods, advanced synthetic strategies, particularly those employing transition-metal catalysis, have significantly expanded the toolkit for accessing functionalized imidazo[1,2-a]pyridines. researchgate.netresearchgate.net
Transition-metal catalysis has provided efficient and versatile routes for the synthesis of imidazo[1,2-a]pyridines. researchgate.netnih.gov Copper and palladium are among the most commonly used metals for these transformations. nih.govthieme-connect.com
Copper-catalyzed reactions offer a broad scope for the synthesis of imidazo[1,2-a]pyridines. For example, a three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes catalyzed by copper(I) iodide provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines. nih.gov Another copper-catalyzed approach involves the aerobic oxidative coupling of 2-aminopyridines and acetophenones. organic-chemistry.org This reaction is tolerant of a wide range of functional groups. organic-chemistry.org
Palladium-catalyzed reactions have also been employed for the synthesis of functionalized imidazo[1,2-a]pyridines. For instance, a palladium(II)-catalyzed cyclization can lead to the formation of 3-vinylimidazo[1,2-a]pyridines. thieme-connect.com
| Catalyst | Reactants | Product Type | Reference |
| Copper(I) | 2-Aminopyridines, Aldehydes, Terminal Alkynes | 2,3-Disubstituted imidazo[1,2-a]pyridines | nih.gov |
| Copper(I) | 2-Aminopyridines, Acetophenones | Substituted imidazo[1,2-a]pyridines | organic-chemistry.org |
| Palladium(II) | Not specified | 3-Vinylimidazo[1,2-a]pyridines | thieme-connect.com |
These advanced methodologies provide powerful alternatives for the synthesis of complex imidazo[1,2-a]pyridine derivatives, including this compound, often under mild reaction conditions and with high functional group tolerance. nih.gov
Transition-Metal-Catalyzed Methodologies
Copper-Catalyzed Approaches (e.g., Cu(II)–Ascorbate-Catalyzed A3-Coupling)
Copper-catalyzed reactions represent an efficient and often more economical alternative for the synthesis of imidazo[1,2-a]pyridines. A notable example is the Cu(II)–ascorbate-catalyzed A3-coupling (aldehyde-alkyne-amine) reaction, which provides an environmentally sustainable method for synthesizing imidazo[1,2-a]pyridine derivatives. acs.orgnih.gov This domino reaction can be performed in aqueous micellar media, utilizing sodium dodecyl sulfate (B86663) (SDS) as a surfactant. acs.orgnih.gov The active catalyst, a dynamic combination of Cu(II)/Cu(I), is generated in situ from copper sulfate and sodium ascorbate. acs.orgnih.gov This system facilitates a 5-exo-dig cycloisomerization of alkynes with the condensation products of 2-aminopyridines and aldehydes, yielding a variety of imidazo[1,2-a]pyridines in good yields. acs.orgnih.gov The merits of this protocol include the use of water as a green solvent and an inexpensive catalyst system. acs.orgnih.gov
Other copper-catalyzed approaches include the use of copper(I) iodide (CuI) in three-component domino reactions of aldehydes, 2-aminopyridines, and terminal alkynes. nih.govbeilstein-journals.org The efficiency of these reactions can be enhanced by co-catalysts such as NaHSO₄·SiO₂. nih.govbeilstein-journals.org Copper-catalyzed aerobic oxidative cyclization has also been employed for the synthesis of formyl-substituted imidazo[1,2-a]pyridines, demonstrating the versatility of copper catalysis in tolerating sensitive functional groups. nih.gov Furthermore, a proficient copper(I) catalyzed three-component synthesis under microwave irradiation has been established for C–H bond amination followed by acetylene (B1199291) incorporation. rsc.org Heterogeneous copper/silica (Cu/SiO₂) catalysts have also been successfully applied in A3-coupling reactions, offering advantages such as easy separation and minimal metal waste. researchgate.net
Metal-Free Synthetic Protocols
In recent years, there has been a significant shift towards the development of metal-free synthetic methods for imidazo[1,2-a]pyridines, driven by the desire for more sustainable and cost-effective processes. acs.orgnih.gov These protocols often rely on the condensation of 2-aminopyridines with various substrates like α-halogenocarbonyl compounds, aldehydes, or ketones. acs.orgnih.gov
One straightforward, catalyst-free approach involves the condensation of 2-aminopyridines with α-haloketones. nih.gov This reaction typically proceeds via initial alkylation of the endocyclic nitrogen atom of the pyridine ring, followed by intramolecular condensation. nih.gov Eco-friendly techniques have been developed for this transformation, such as performing the reaction at room temperature in DMF with potassium carbonate as the base. nih.gov Another metal-free strategy is the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which can provide quantitative yields in a short time frame under ambient, aqueous conditions. allfordrugs.com
Elemental sulfur has also been utilized to promote the oxidative cyclization of 2-aminopyridines and aldehydes, offering a highly atom-economical and base-free synthesis of substituted imidazo[1,2-a]pyridines. rsc.org Additionally, transition-metal-free regioselective halogenation of imidazo[1,2-a]pyridines has been achieved using sodium chlorite (B76162) or bromite (B1237846) as the halogen source, providing an efficient route to 3-chloro or 3-bromo derivatives. rsc.org These halogenated products can then be further functionalized, for example, through Suzuki–Miyaura reactions. rsc.org
Photocatalytic and Visible Light-Induced Reactions
Visible light-induced photocatalysis has emerged as a powerful and green tool for the C-H functionalization of imidazo[1,2-a]pyridines, allowing for the introduction of various functional groups under mild reaction conditions. mdpi.comresearchgate.netnih.gov These reactions often proceed via radical pathways and can be catalyzed by either metal complexes or organic dyes. mdpi.comnih.govresearchgate.net
A range of functionalizations have been achieved using this approach, including trifluoromethylation, phosphorylation, and sulfonylation. mdpi.com For instance, the C3-trifluoromethylation of imidazo[1,2-a]pyridines can be achieved using sodium triflinate and a photoredox catalyst. nih.gov Similarly, visible light-mediated phosphorylation of imidazo[1,2-a]pyridines with phosphine (B1218219) oxides has been reported under metal-free and base-free conditions. acs.org Organic photoredox catalysts like eosin (B541160) Y and rose bengal have been employed for C3-thiocyanation and difluoromethylenephosphonation, respectively. mdpi.com The use of heterogeneous photocatalysts, such as CsPbBr₃ perovskites and nanostructured graphitic carbon nitride (NM-g-C₃N₄), offers the advantage of catalyst recyclability. nih.gov These methods are valued for their operational simplicity, mild reaction conditions (often at room temperature and open to air), and wide substrate scope. researchgate.net
Specific Synthetic Routes to this compound and Related Analogues
The synthesis of specifically substituted imidazo[1,2-a]pyridines, such as this compound, requires strategic approaches for the introduction of the desired functional groups onto the heterocyclic core.
Strategies for Introducing Halogen and Methyl Moieties
The introduction of halogen and methyl groups onto the imidazo[1,2-a]pyridine scaffold can be achieved through various methods. For the halogen moiety, direct C-H halogenation at the C3 position is a common strategy. A transition-metal-free approach utilizes sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) as the halogen source in the presence of an acid like acetic acid. nih.gov This method allows for the regioselective formation of 3-chloro or 3-bromo-imidazo[1,2-a]pyridines. nih.gov The electronic properties of the substituents on the pyridine ring can influence the reaction yield, with both electron-donating and electron-withdrawing groups being generally well-tolerated. nih.gov
Methyl groups can be incorporated by starting with a correspondingly substituted 2-aminopyridine precursor. For example, using a 2-aminopyridine with a methyl group at the desired position will result in an imidazo[1,2-a]pyridine with the methyl group at the same relative position. The introduction of substituents at the 2-position of the imidazo[1,2-a]pyridine ring is often accomplished by using an appropriate α-haloketone or a terminal alkyne in the cyclization step. nih.gov
Sequential Derivatization from Halogenated Pyridine Precursors
An alternative and highly versatile strategy for the synthesis of substituted imidazo[1,2-a]pyridines involves the use of halogenated pyridine precursors. This approach allows for the sequential introduction of different functional groups through cross-coupling reactions. For instance, a halogenated 2-aminopyridine can be used as the starting material for the construction of the imidazo[1,2-a]pyridine core. The halogen atom can then serve as a handle for further derivatization using transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. This sequential derivatization provides a powerful tool for creating a library of substituted imidazo[1,2-a]pyridines with diverse functionalities. nih.gov
For the synthesis of this compound, one could envision starting with 2-amino-6-chloro-4-methylpyridine. Condensation of this precursor with an appropriate reagent, such as an α-haloketone or an aldehyde and alkyne, would lead to the formation of the desired imidazo[1,2-a]pyridine skeleton with the chloro and methyl groups at the 5- and 7-positions, respectively.
Interactive Data Tables
Table 1: Overview of Synthetic Methodologies for Imidazo[1,2-a]pyridines
| Methodology | Catalyst/Reagent | Key Features | Reference |
| Palladium-Catalyzed Transformations | Pd(OAc)₂ | Microwave-assisted, one-pot synthesis of 2,3-diarylimidazo[1,2-a]pyridines. | organic-chemistry.org |
| Copper-Catalyzed A3-Coupling | Cu(II)-Ascorbate | Green synthesis in aqueous micellar media, in situ catalyst generation. | acs.orgnih.govnih.gov |
| Metal-Free Protocols | NaOH | Rapid, ambient, and aqueous cycloisomerization of N-propargylpyridiniums. | allfordrugs.com |
| Metal-Free Halogenation | NaClO₂/NaBrO₂ | Transition-metal-free, regioselective C-H halogenation at the C3 position. | rsc.orgnih.gov |
| Photocatalytic Reactions | Eosin Y, Rose Bengal | Visible light-induced functionalization under mild conditions. | mdpi.com |
Table 2: Examples of Photocatalytic C-H Functionalization of Imidazo[1,2-a]pyridines
| Functionalization | Reagent | Photocatalyst | Reference |
| Trifluoromethylation | Sodium triflinate | Not specified | nih.gov |
| Phosphorylation | Phosphine oxides | Not specified (metal-free) | acs.org |
| Thiocyanation | NH₄SCN | Eosin Y | mdpi.com |
| Sulfonylation | Diaryliodonium salts, DABCO-bis(sulfur dioxide) | Organic photoredox catalyst | mdpi.com |
Functionalization and Derivatization Strategies for Imidazo 1,2 a Pyridines, Including 5 Chloro 7 Methylimidazo 1,2 a Pyridine Analogues
C-H Functionalization Reactions
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyridine (B132010) skeleton. nih.gov This approach avoids the need for pre-functionalized starting materials, offering a more straightforward and efficient route to introduce various functional groups. nih.govnih.gov Research has explored a range of methodologies, including direct C-H activation, photoredox catalysis, and transition-metal-catalyzed reactions, to achieve regioselective functionalization at different positions of the imidazo[1,2-a]pyridine ring.
The electronic properties of the imidazo[1,2-a]pyridine ring render the C-3 position particularly susceptible to electrophilic or radical attack, making it the most common site for C-H functionalization. researchgate.net However, methods for targeting other positions, such as C-5 and C-7, have also been developed, allowing for more comprehensive structural modifications.
C-3 Functionalization : A vast number of protocols have been established for introducing a wide array of functional groups at the C-3 position. These include the introduction of aryl, alkyl, aminoalkyl, and cyano groups. nih.gov For instance, a three-component aza-Friedel–Crafts reaction catalyzed by Y(OTf)₃ has been used for the C-3 alkylation of various imidazo[1,2-a]pyridine substrates. nih.gov This method demonstrates tolerance for both electron-donating and halogen substituents on the scaffold. nih.gov
C-5 Functionalization : While less common than C-3 functionalization, methods for C-5 modification are crucial for expanding the structural diversity of imidazo[1,2-a]pyridine derivatives. mdpi.com Research into visible-light-induced reactions has shown promise for targeting this position. For example, a method for the C-5 alkylation of imidazo[1,2-a]pyridines using alkyl N-hydroxyphthalimides has been developed, showcasing a pathway to functionalize this specific site. mdpi.com
The table below summarizes examples of direct C-H functionalization at the C-3 and C-5 positions of the imidazo[1,2-a]pyridine core.
| Position | Reaction Type | Reagents/Catalyst | Functional Group Introduced | Ref |
| C-3 | Aza-Friedel–Crafts | Y(OTf)₃ | Alkyl | nih.gov |
| C-3 | Oxidative Cross-Coupling | Rose Bengal/Visible Light | Aminoalkyl | nih.gov |
| C-3 | Cyanomethylation | TBAI/K₂S₂O₈ | Cyanomethyl | nih.gov |
| C-5 | Alkylation | Eosin (B541160) Y/Visible Light | Alkyl | mdpi.com |
Visible light photoredox catalysis has become a prominent green and efficient tool for the C-H functionalization of imidazo[1,2-a]pyridines. dntb.gov.uaresearchgate.net These methods often operate under mild, room-temperature conditions and can proceed without the need for strong oxidants or expensive metal catalysts. researchgate.net This strategy has been successfully applied to introduce a variety of functional groups, primarily at the C-3 position.
Key examples of visible-light-induced reactions include:
Trifluoromethylation : Using an organic photosensitizer like anthraquinone-2-carboxylic acid, imidazo[1,2-a]pyridines can be trifluoromethylated at the C-3 position. nih.gov
Perfluoroalkylation : Electron donor-acceptor (EDA) complexes can be activated by visible light to achieve the C-3 perfluoroalkylation of imidazo[1,2-a]pyridines with perfluoroalkyl iodides at room temperature. nih.govmdpi.com
Arylation : In a transition-metal-free approach, diazonium salts can be used as an aryl source for the C-H arylation of imidazo[1,2-a]pyridines under visible light irradiation, with chlorophyll acting as a natural photocatalyst. nih.gov
Alkylation : As mentioned previously, eosin Y can be used as a photocatalyst for the C-5 alkylation of imidazo[1,2-a]pyridines with alkyl N-hydroxyphthalimides at room temperature. mdpi.com
The following table details selected visible light-induced C-H functionalization reactions.
| Position | Reaction Type | Photocatalyst/Conditions | Reagent | Yield | Ref |
| C-3 | Trifluoromethylation | Anthraquinone-2-carboxylic acid | CF₃SO₂Na | Moderate to Good | nih.gov |
| C-3 | Perfluoroalkylation | EDA Complex/Visible Light | Perfluoroalkyl iodides | Moderate to Excellent | nih.govmdpi.com |
| C-3 | Arylation | Chlorophyll/Visible Light | Diazonium salts | Good | nih.gov |
| C-5 | Alkylation | Eosin Y/Visible Light | Alkyl N-hydroxyphthalimides | Moderate | mdpi.com |
Transition metal catalysis is a cornerstone of C-H functionalization, enabling a wide range of transformations on the imidazo[1,2-a]pyridine core. nih.gov The nitrogen atom at the N-1 position can act as a directing group, facilitating ortho-C-H functionalization of substituents, particularly at the C-2 position. nih.gov Copper, palladium, and other metals have been employed to catalyze these reactions.
Copper-Catalyzed Reactions : Copper catalysts have been utilized for various C-3 functionalizations. For example, a copper-catalyzed aerobic oxidative decarboxylative process has been developed to couple imidazo[1,2-a]pyridines with 3-indoleacetic acids, yielding 3-(1H-indol-3-ylmethyl)-imidazo[1,2-a]pyridines. acs.org Copper(I) catalysts, with air as the oxidant, can also promote the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins. organic-chemistry.org
Palladium-Catalyzed Reactions : Palladium catalysts are frequently used, especially in cross-coupling reactions that proceed via C-H activation. These are particularly important for creating C-C bonds.
The table below presents examples of transition-metal-catalyzed C-H functionalization.
| Metal Catalyst | Position | Reaction Type | Coupling Partner | Oxidant/Conditions | Ref |
| Copper | C-3 | Oxidative Decarboxylative Coupling | 3-Indoleacetic Acids | Aerobic | acs.org |
| Yttrium | C-3 | Aza-Friedel–Crafts | Aldimines | Y(OTf)₃ | nih.gov |
To align with the principles of green chemistry, significant effort has been directed toward developing metal-free C-H functionalization methods. researchgate.netcolab.ws These reactions often rely on the use of inexpensive and environmentally benign oxidants or catalysts. nih.gov
Common strategies in metal-free functionalization include:
Iodine-Catalyzed Reactions : Molecular iodine can catalyze the reaction between 2-aminopyridines, ketones, and sulfonyl hydrazides to construct functionalized imidazo[1,2-a]pyridines. nih.gov
Peroxide-Assisted Transformations : Organic peroxides can serve as effective oxidants in various C-H functionalization reactions. researchgate.net
Formaldehyde-Mediated Methylene Insertion : In a metal-free approach, formaldehyde can act as both a solvent and a carbon source to insert a methylene bridge between two imidazo[1,5-a]pyridine molecules, demonstrating a unique C(sp²)-C(sp³)-H-C(sp²) bond formation. acs.orgnih.gov
Cross-Coupling Reactions for Peripheral Modifications
Cross-coupling reactions are indispensable tools for the peripheral modification of halogenated imidazo[1,2-a]pyridines, such as 5-Chloro-7-methylimidazo[1,2-a]pyridine. These reactions allow for the introduction of aryl, heteroaryl, and other carbon-based fragments at specific positions, which is crucial for building molecular complexity.
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction that joins an organohalide with an organoboron species, typically a boronic acid. wikipedia.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids. wikipedia.orgnih.gov
For halogenated imidazo[1,2-a]pyridines, such as chloro, bromo, or iodo derivatives, the Suzuki coupling provides a reliable method for installing aryl and heteroaryl groups. For a substrate like this compound, the chlorine atom at the C-5 position can serve as a handle for such modifications. A new and efficient microwave-assisted, one-pot method has been developed for synthesizing 2,3,6-trisubstituted imidazo[1,2-a]pyridine derivatives, which involves a Suzuki coupling step to introduce substituents onto the pyridine (B92270) ring. nih.govresearchgate.net This highlights the utility of the reaction for modifying halogenated precursors. nih.gov
The general scheme for a Suzuki coupling on a halo-imidazo[1,2-a]pyridine is shown below:
The table below provides a representative example of the conditions used for Suzuki coupling reactions involving imidazo[4,5-b]pyridines, which are analogous to those used for imidazo[1,2-a]pyridines.
| Catalyst | Base | Solvent | Reaction | Substrate Scope | Ref |
| Pd(dppf)Cl₂·DCM | K₂CO₃ | Dioxane/H₂O | Arylation | Arylboronic acids | nih.govresearchgate.net |
Introduction of Heteroatom-Containing Moieties
The incorporation of heteroatoms such as sulfur and nitrogen into the imidazo[1,2-a]pyridine core can significantly alter its molecular properties. Various synthetic methodologies have been developed to achieve C-S and C-N bond formation.
The C-3 position of the imidazo[1,2-a]pyridine ring is nucleophilic and thus a common site for electrophilic substitution and other functionalization reactions. researchgate.netnih.gov The introduction of a sulfur moiety at this position, known as C-3 sulfurization or sulfenylation, has been achieved through numerous protocols.
Commonly used sulfenylating agents include disulfides, thiols, sulfenyl chlorides, sulfinates, and sulfonyl hydrazines. researchgate.net A variety of reaction conditions have been explored to facilitate this transformation, including metal-free, visible-light-promoted, and base-catalyzed methods. For instance, a metal-free, visible-light-induced regioselective C-3 sulfenylation has been developed using thiols. researchgate.net Another approach involves a dual catalytic system of flavin and iodine for the aerobic sulfenylation of imidazo[1,2-a]pyridines with thiols, where molecular oxygen serves as a benign oxidant. organic-chemistry.org
One-pot synthesis strategies have also been developed. A facile annulation reaction using readily available α-bromoketones, aminopyridines, and benzothiazoles can produce C-3 sulfurized imidazo[1,2-a]pyridines in moderate to good yields. nih.govdoi.org This method involves the sequential formation of C-N and C-S bonds. nih.gov The reaction's versatility allows for a range of substituents on both the imidazo[1,2-a]pyridine core and the incoming sulfur group.
| Reactants | Sulfur Source | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridines, Thiols | Thiols | Visible light, Eosin B catalyst, metal-free | 3-Sulfenylimidazo[1,2-a]pyridines | researchgate.net |
| Imidazo[1,2-a]pyridines, Thiols | Thiols | Flavin-and-iodine dual catalysis, aerobic | 3-Sulfenylimidazo[1,2-a]pyridines | organic-chemistry.org |
| 2-Aminopyridines, α-Bromoketones, 2-Mercaptobenzothiazole | 2-Mercaptobenzothiazole | One-pot, TBHP, DABCO, Toluene, 120°C | 3-((Benzo[d]thiazol-2-yl)thio)imidazo[1,2-a]pyridines | doi.org |
| Imidazo[1,2-a]pyridines, Bunte Salts | Bunte Salts | Visible light, external-photocatalyst-free | 3-Sulfenylimidazo[1,2-a]pyridines | researchgate.net |
The introduction of nitrogen-containing functional groups, such as the morpholine moiety, is a common strategy in medicinal chemistry. Morpholine is a heterocycle containing both an amine and an ether functional group. wikipedia.org Direct C-H amination is a powerful tool for installing such groups onto the imidazo[1,2-a]pyridine scaffold.
Research has demonstrated the C-3 alkylation of imidazo[1,2-a]pyridines through a three-component aza-Friedel–Crafts reaction. nih.govmdpi.com This reaction, involving an imidazo[1,2-a]pyridine, an aldehyde, and a cyclic amine like morpholine, can be catalyzed by a Lewis acid such as Y(OTf)₃. nih.govmdpi.com The proposed mechanism involves the formation of an iminium ion from the aldehyde and morpholine, which then undergoes an electrophilic attack by the C-3 position of the imidazo[1,2-a]pyridine. nih.gov This method is effective for a wide range of substituted imidazo[1,2-a]pyridines and aldehydes, providing the C-3 amino-alkylated products in good yields. mdpi.com
For example, the reaction of 2-phenylimidazo[1,2-a]pyridine, benzaldehyde, and morpholine proceeds smoothly under optimized conditions to yield the corresponding C-3 alkylated product. mdpi.com This strategy showcases excellent functional group tolerance, accommodating various substituents on both the pyridine and phenyl rings of the core structure. mdpi.com
Regioselective Derivatization Strategies
Controlling the position of substitution on the imidazo[1,2-a]pyridine ring system is crucial for developing derivatives with specific properties. While the C-3 position is the most common site for functionalization due to its electronic nature, strategies also exist to control substitution patterns on the pyridine portion of the scaffold.
The substitution pattern on the pyridine ring of the final imidazo[1,2-a]pyridine product is primarily determined by the substitution pattern of the starting 2-aminopyridine (B139424) reactant. acs.org The cyclization reaction to form the fused bicyclic system locks in the relative positions of the substituents. Therefore, regioselective synthesis of 6- or 7-substituted imidazo[1,2-a]pyridines is achieved by selecting the appropriately substituted 2-aminopyridine precursor.
For instance, to synthesize a 7-methyl-substituted imidazo[1,2-a]pyridine, the reaction would start with a 4-methyl-2-aminopyridine. Conversely, to obtain a 6-substituted product, a 5-substituted-2-aminopyridine is required. nih.govnih.gov This principle allows for the directed synthesis of specific constitutional isomers. The synthesis of this compound would thus begin with 6-chloro-4-methylpyridin-2-amine (B118308).
| Starting 2-Aminopyridine | Reactant 2 (e.g., α-haloketone) | Resulting Imidazo[1,2-a]pyridine Substitution |
|---|---|---|
| 5-Substituted-2-aminopyridine | R¹-C(O)CH₂-X | 6-Substituted-2-R¹-imidazo[1,2-a]pyridine |
| 4-Substituted-2-aminopyridine | R¹-C(O)CH₂-X | 7-Substituted-2-R¹-imidazo[1,2-a]pyridine |
| 6-Chloro-4-methylpyridin-2-amine | R¹-C(O)CH₂-X | 5-Chloro-7-methyl-2-R¹-imidazo[1,2-a]pyridine |
This precursor-directed approach is fundamental to controlling the substitution on the six-membered ring and is a key strategy in the synthesis of specifically functionalized imidazo[1,2-a]pyridine analogues. researchgate.net
Structure Activity Relationship Sar Studies and Biological Target Engagement of Imidazo 1,2 a Pyridine Compounds
Analysis of Structure-Activity Relationships within the Imidazo[1,2-a]pyridine (B132010) Scaffold
The biological activity of the imidazo[1,2-a]pyridine nucleus is highly dependent on the nature and position of its substituents. researchgate.net This scaffold's versatility allows for a wide range of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antibacterial effects, which are dictated by the specific substitution patterns. nih.govbeilstein-journals.orgnih.gov
The presence of chloro and methyl groups on the imidazo[1,2-a]pyridine ring is a critical determinant of bioactivity. SAR studies indicate that these substitutions can significantly modulate the potency and selectivity of the compounds.
Antitubercular Activity : In the context of antitubercular agents, specific substitutions are crucial. For instance, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have been noted for their potent and selective activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains. plos.org
Anticancer Activity : The position of methyl groups can influence anticancer efficacy. In a series of compounds tested against human breast and cervix cancer cell lines, a derivative featuring a 6-bromo-5-methylimidazo[1,2-a]pyridine core demonstrated potent activity. researchgate.net
General Reactivity and Tolerance : In synthetic methodologies aimed at functionalizing the imidazo[1,2-a]pyridine core, various substituents are well-tolerated. This includes electron-donating groups like methyl and electron-withdrawing groups like chloro, allowing for the creation of diverse compound libraries for screening. nih.govacs.org For example, substrates with methyl, methoxyl, fluoro, chloro, and bromo groups have been shown to react efficiently in C-H functionalization reactions. nih.govmdpi.com
Systematic structural modifications of the imidazo[1,2-a]pyridine scaffold have led to the identification of clear correlations between specific structural features and resulting pharmacological actions.
Antitubercular Profile : The introduction of a carboxamide moiety, particularly at the 3-position, is strongly associated with potent antitubercular activity. nih.gov Conversely, 2-carboxamide derivatives have been shown to have weaker minimum inhibitory concentrations (MICs), suggesting a potential shift in the mode of action. nih.gov
Antibacterial Profile (DNA Gyrase/Topoisomerase IV) : The addition of a 5-(2-pyrimidinyl) group to the imidazo[1,2-a]pyridine core results in dual inhibitors of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.govebi.ac.uk
PDGFR Inhibition and Bioavailability : For platelet-derived growth factor receptor (PDGFR) inhibitors, incorporating a constrained secondary amine was found to enhance selectivity. Furthermore, the integration of a fluorine-substituted piperidine significantly reduced P-glycoprotein-mediated efflux, thereby improving oral bioavailability. nih.gov
Anticholinesterase Activity : The nature of the side chain at the 2-position correlates with anticholinesterase selectivity. Derivatives with a biphenyl side chain are potential acetylcholinesterase (AChE) inhibitors, while those with a phenyl side chain exhibit better butyrylcholinesterase (BChE) inhibition. nih.gov
The following table summarizes key structural modifications and their associated pharmacological effects.
| Structural Modification | Pharmacological Profile | Key Finding | Reference |
|---|---|---|---|
| 3-Carboxamide Moiety | Antitubercular | Potent activity against M. tuberculosis with MIC values ≤1 μM. | nih.gov |
| 5-(2-Pyrimidinyl) Group | Antibacterial | Dual inhibition of DNA gyrase and topoisomerase IV. | nih.gov |
| Fluorine-Substituted Piperidine | PDGFR Inhibition | Reduced Pgp efflux and improved oral bioavailability. | nih.gov |
| 2-Biphenyl Side Chain | Anticholinesterase | Preferential inhibition of acetylcholinesterase (AChE). | nih.gov |
| 2-Phenyl Side Chain | Anticholinesterase | Preferential inhibition of butyrylcholinesterase (BChE). | nih.gov |
Molecular Mechanisms of Action and Biological Target Identification
Imidazo[1,2-a]pyridine derivatives exert their biological effects by interacting with a variety of molecular targets, including enzymes and receptors. Identifying these targets is crucial for understanding their mechanism of action and for rational drug design.
This class of compounds has been shown to inhibit several key enzymes involved in microbial and bacterial pathogenesis.
Mtb Pantothenate Synthetase (PS) : 2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides have been identified as inhibitors of Mycobacterium tuberculosis (Mtb) pantothenate synthetase. nih.gov One derivative from this class was found to be the most active against Mtb, with a minimum inhibitory concentration (MIC) of 4.53 μM. nih.govnih.gov
QcrB : A significant number of imidazo[1,2-a]pyridine compounds have been identified as potent inhibitors of the Mtb QcrB subunit of the ubiquinol cytochrome c reductase, a key component of the electron transport chain. plos.orgbohrium.comnih.gov These inhibitors demonstrated MICs ranging from 0.03 to 5 µM against various M. tuberculosis strains. plos.orgbohrium.comnih.gov The target was confirmed through the generation of resistant mutants, which showed a specific single nucleotide polymorphism in the qcrB gene. nih.gov
DNA Gyrase : As previously mentioned, 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines act as antibacterial agents by targeting the ATPase domains of DNA gyrase and topoisomerase IV. nih.govpaperdigest.org These dual inhibitors have shown efficacy against a range of bacteria. nih.gov
VirB11 ATPase : The related imidazo[1,2-a]pyrazine scaffold has been identified as a source of inhibitors for the Helicobacter pylori VirB11 ATPase, a critical component of its type IV secretion system. ucl.ac.ukucl.ac.uk A lead compound from this series was identified with an IC₅₀ value of 7 μM and shown to be a competitive inhibitor of ATP. ucl.ac.uk
The following table provides a summary of the enzyme inhibition data for imidazo[1,2-a]pyridine and related compounds.
| Target Enzyme | Compound Class | Reported Activity | Organism | Reference |
|---|---|---|---|---|
| Pantothenate Synthetase (PS) | 2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides | MIC = 4.53 μM | M. tuberculosis | nih.govnih.gov |
| QcrB | Imidazo[1,2-a]pyridines (IPs) | MIC range = 0.03 - 5 μM | M. tuberculosis | plos.orgbohrium.com |
| DNA Gyrase (GyrB) | 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines | MIC range = 0.03 - 64 µg/mL | Various Bacteria | nih.gov |
| VirB11 ATPase | Imidazo[1,2-a]pyrazines | IC₅₀ = 7 μM | H. pylori | ucl.ac.uk |
Imidazo[1,2-a]pyridines and related scaffolds are well-known for their interaction with the central nervous system, particularly as ligands for γ-aminobutyric acid type A (GABAA) receptors. nih.gov These receptors are ligand-gated chloride channels that are the primary sites of inhibitory neurotransmission in the brain. nih.gov
Derivatives such as Zolpidem and Alpidem function as allosteric modulators, binding to the benzodiazepine site located at the interface between the α and γ2 subunits (α+γ2−) of the GABAA receptor. nih.gov More recently, a novel binding site at the α+β− interface has been identified. nih.gov Research into related imidazo[1,2-a]pyrimidines has led to the development of agonists with functional selectivity for GABAA receptors containing α2 and α3 subunits, which are being explored for the treatment of anxiety disorders with minimal sedative effects. nih.gov
Beyond direct enzyme inhibition and receptor binding, imidazo[1,2-a]pyridine derivatives modulate cellular functions by binding to various proteins and altering signaling pathways.
Modulation of Apoptotic Proteins : Copper-imidazo[1,2-a]pyridine complexes have been shown to induce apoptosis in leukemia cells by modulating the expression of pro- and anti-apoptotic proteins. These complexes elevated the levels of pro-apoptotic Bax and Smac/DIABLO while also affecting other regulatory proteins like survivin and HTRA2/Omi. nih.gov
Inhibition of Signaling Pathways : Novel imidazo[1,2-a]pyridine compounds have been found to inhibit cancer cell proliferation by targeting key signaling pathways. One such compound was shown to inhibit the AKT/mTOR pathway in melanoma and cervical cancer cells. nih.gov This inhibition led to an increase in the levels of cell cycle inhibitors p53 and p21 and induced apoptosis. nih.gov Another study demonstrated that a different derivative could exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway in breast and ovarian cancer cell lines. nih.gov
Drug Design Principles and Lead Optimization Strategies Based on the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine nucleus is a privileged scaffold in drug discovery, serving as a foundational structure for the development of agents targeting a wide array of diseases. nih.gov The design and optimization of compounds based on this core are guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties.
Systematic structural optimization is also employed to enhance metabolic stability. In the pursuit of STAT3 inhibitors for gastric cancer, a series of novel imidazo[1,2-a]pyridine derivatives were synthesized and optimized, leading to a bioactive inhibitor with significant effects on cancer cell growth, migration, and invasion. scispace.com This highlights the importance of modifying the scaffold to improve drug-like properties.
The following table illustrates the impact of substitutions on the activity of imidazo[1,2-a]pyridine derivatives in different therapeutic areas:
| Compound ID | Core Structure | Substituents | Biological Target/Activity | Reference |
| Q203 | Imidazo[1,2-a]pyridine amide | Varies | Mycobacterium tuberculosis | researchgate.netnih.gov |
| Inhibitor 42 | Imidazo[1,2-a]pyridine | Varies | STAT3 | scispace.com |
| 22e | Imidazo[1,2-a]pyridine | Varies | c-Met kinase | nih.gov |
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemical entities with improved properties while retaining the desired biological activity. researchgate.net These techniques are particularly valuable for navigating intellectual property landscapes and overcoming liabilities associated with a known chemical series.
Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. This approach was successfully employed to identify imidazo[1,2-a]pyridines as positive allosteric modulators of the metabotropic glutamate 2 receptor, starting from a pyridone-based scaffold. nih.gov The new series demonstrated potency, selectivity, and metabolic stability. nih.gov
Bioisosteric replacement focuses on substituting a functional group or a substituent with another that has similar physical or chemical properties, leading to a comparable biological response. researchgate.net In the context of imidazo[1,2-a]pyridine derivatives, this strategy has been used to discover novel c-Met inhibitors. For example, an 8-fluoroimidazo[1,2-a]pyridine was identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine, leading to the identification of a potent and selective c-Met inhibitor. nih.gov
The table below provides examples of scaffold hopping and bioisosteric replacement involving the imidazo[1,2-a]pyridine core.
| Original Scaffold/Fragment | Replacement Scaffold/Fragment | Therapeutic Target | Outcome | Reference |
| Pyridone | Imidazo[1,2-a]pyridine | Metabotropic glutamate 2 receptor | Identification of potent and selective positive allosteric modulators | nih.gov |
| Imidazo[1,2-a]pyrimidine | 8-Fluoroimidazo[1,2-a]pyridine | c-Met kinase | Discovery of a novel, potent c-Met inhibitor | nih.gov |
Bivalent compound design is a sophisticated strategy that involves linking two pharmacophores to create a single molecule capable of interacting with two different binding sites or two separate biological targets. This approach can lead to enhanced potency, selectivity, and affinity due to the chelate effect, where the binding of one pharmacophore increases the effective concentration of the other in the vicinity of its target.
The design of a bivalent compound would involve three key components:
The Primary Pharmacophore: An imidazo[1,2-a]pyridine derivative designed to bind to its specific target.
The Secondary Pharmacophore: A molecule that binds to a second target of interest.
The Linker: A chain of atoms connecting the two pharmacophores, the length and flexibility of which are optimized to allow simultaneous binding to both targets.
This strategy holds promise for developing next-generation therapeutics with improved efficacy and the potential to overcome drug resistance.
Advanced Research Applications and Theoretical Investigations Involving Imidazo 1,2 a Pyridine Systems
Applications in Materials Science and Optoelectronics
The unique aromatic structure of the imidazo[1,2-a]pyridine (B132010) core makes it an attractive candidate for functional materials and optoelectronics. nih.gov These compounds are known for their luminescent properties and have been integrated into various advanced materials. researchgate.net The electronic characteristics of the scaffold can be fine-tuned by introducing different substituents, which allows for the development of materials with tailored optical and electronic properties. nih.gov
Development of Bioimaging Probes and Chemosensors
Derivatives of the imidazo[1,2-a]pyridine family have been successfully developed as organic fluorophores for use as biomarkers and photochemical sensors. researchgate.netnih.gov Their inherent fluorescence is sensitive to the local environment, making them suitable for detecting specific ions and molecules. For instance, a chemosensor based on an imidazo[1,2-a]quinoline, a related scaffold, was designed to detect Al³⁺ and Zn²⁺ ions through a "turn-on" fluorescence mechanism. rsc.org Another study demonstrated a sensor capable of naked-eye and fluorescent detection of fluoride ions. nih.gov The principle relies on the interaction between the target analyte and the imidazo[1,2-a]pyridine core, which modulates the photophysical properties of the molecule. The introduction of specific functional groups, such as a hydroxymethyl group, has been shown to potentially enhance fluorescence intensity, a critical factor for sensitive bioimaging probes. researchgate.net
Fluorescent Properties and Quantum Yield Studies
The fluorescence of imidazo[1,2-a]pyridine derivatives is a key area of research. nih.gov Studies on libraries of these compounds show that their emission quantum yields can range from 0.2 to 0.7. nih.gov These properties are highly dependent on the substitution pattern on the molecule. nih.gov
Key findings on the fluorescent properties of imidazo[1,2-a]pyridine systems include:
Substituent Effects: Electron-donating groups tend to improve luminescence performance, while electron-withdrawing groups can have a more unpredictable effect. nih.gov
Positional Influence: Substitutions on the six-membered pyridine (B92270) ring generally have less impact on fluorescence compared to modifications on the five-membered imidazole (B134444) ring. nih.gov
Wavelength Tuning: The strategic placement of substituents allows for the tuning of emission wavelengths, with some derivatives emitting in the near-UV to deep-blue region of the spectrum. nih.gov
Quantum Yield: The photoluminescence quantum yield (PLQY) for various V-shaped bis-imidazo[1,2-a]pyridine fluorophores has been measured in the range of 0.17–0.51. nih.gov
Below is a table summarizing the photophysical properties of selected imidazo[1,2-a]pyridine derivatives, illustrating the impact of different structural modifications.
| Compound Type | Substituents | Emission Range | Quantum Yield (Φ) | Reference |
| Phenyl-substituted | Electron-donating & withdrawing groups | Varies | 0.2 - 0.7 | nih.gov |
| V-shaped bis-Imidazo[1,2-a]pyridines | Phenyl or pyridine π bridge | Near-UV to Deep-Blue | 0.17 - 0.51 | nih.gov |
| 3-hydroxymethyl derivatives | Hydroxymethyl group | Purple to Blue | Generally enhanced intensity | researchgate.net |
Integration into Electronic Devices
The promising photophysical properties of imidazo[1,2-a]pyridine derivatives, particularly their high-energy blue light emission, make them valuable for optoelectronic applications. mdpi.com These materials are being investigated for use in solution-processed light-emitting devices, such as Organic Light-Emitting Diodes (OLEDs). mdpi.com The ability to functionalize the core structure allows for the creation of materials with high photoluminescent quantum yields and large Stokes shifts, which are desirable characteristics for efficient light-emitting components. mdpi.com The development of these compounds as stable, high-energy emitters is a key area of focus for advancing lightening technologies and solar energy conversion systems. researchgate.netmdpi.com
Organometallic Chemistry and Catalysis
Beyond materials science, the imidazo[1,2-a]pyridine framework is significant in the realm of organometallic chemistry and catalysis. nih.gov Its derivatives can act as ligands for metal centers, leading to the formation of complexes with diverse catalytic activities.
Exploration as N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic Carbenes (NHCs) are a crucial class of ligands in modern catalysis, often serving as alternatives to phosphines. acs.org They form strong σ-bonds with transition metals, creating stable and efficient catalysts. acs.org The imidazo[1,2-a]pyridine backbone can be adapted to form NHC ligands. acs.org These NHC-metal complexes have been explored for a wide range of applications, including their use as antimicrobial and anticancer agents. nih.govnih.gov The versatility of the NHC scaffold allows for easy modification of its physicochemical properties by simply changing the substituents on the nitrogen atoms, which in turn influences the properties of the resulting metal complex. nih.gov
Catalytic Activity in Organic Transformations
Imidazo[1,2-a]pyridine-based systems have demonstrated notable catalytic activity in various organic reactions. The development of efficient synthetic methods for the functionalization of the imidazo[1,2-a]pyridine core itself often involves catalysis, such as visible light-induced reactions. nih.gov For example, metal and organic photocatalysts have been used to achieve C-H functionalization, allowing for the introduction of various groups like fluoroalkyl and aminoalkyl fragments. nih.gov
Furthermore, metal complexes bearing NHC ligands derived from related heterocyclic systems are employed in a variety of important transformations. acs.org Rhodium complexes with chiral NHC-oxazoline ligands, for instance, have been shown to be effective catalysts for the enantioselective hydrosilylation of ketones. acs.org Copper(I)-catalyzed procedures have been developed for the synthesis of imidazo[1,2-a]pyridines themselves, using air as a green oxidant. organic-chemistry.org These examples highlight the dual role of this chemical family: as a target for catalytic synthesis and as a platform for developing new catalysts.
| Catalytic Process | Catalyst System | Transformation | Application | Reference |
| C-H Functionalization | Visible light with fac-Ir(ppy)₃ or Rose Bengal | Trifluoroethylation, Difluoroacetylation, etc. | Derivatization of Imidazo[1,2-a]pyridines | nih.gov |
| Hydrosilylation | Chiral Rhodium-NHC complexes | Asymmetric reduction of ketones | Enantioselective Synthesis | acs.org |
| One-Pot Synthesis | Copper(I)-bromide | Synthesis of Imidazo[1,2-a]pyridines | Heterocycle Synthesis | organic-chemistry.org |
Computational Chemistry and Cheminformatics
Computational chemistry and cheminformatics are pivotal in the modern drug discovery pipeline, offering a rapid and cost-effective means to predict the properties and interactions of novel compounds. For 5-Chloro-7-methylimidazo[1,2-a]pyridine and its analogues, these approaches are instrumental in elucidating their therapeutic potential.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are employed to understand its binding affinity and interaction patterns with various protein targets.
For instance, studies on similar imidazo[1,2-a]pyridine derivatives have shown that the chloro and methyl substitutions on the heterocyclic ring significantly influence the binding mode and affinity. Docking studies of a related compound, 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide (Alpidem), revealed strong binding affinities with enzymes associated with Alzheimer's disease, with binding energy values of -8.00 kcal/mol and -9.60 kcal/mol for PDB IDs 2Z5X and 4BDT, respectively nih.govnih.gov. These interactions are often governed by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The chlorine atom at the 5-position can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. The methyl group at the 7-position can contribute to hydrophobic interactions within the binding pocket of a target protein.
| Enzyme (PDB ID) | Binding Energy (kcal/mol) |
|---|---|
| 2Z5X | -8.00 |
| 4BDT | -9.60 |
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These calculations provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and interaction with biological macromolecules.
DFT studies on a similar compound, 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide, have been performed to analyze its structural and electronic properties nih.govnih.gov. Such calculations can determine the Mulliken atomic charges, which reveal the distribution of electron density across the molecule. The chlorine and methyl substituents on the imidazo[1,2-a]pyridine ring are expected to modulate the electronic landscape of the molecule, influencing its dipole moment and polarizability, and thereby affecting its pharmacokinetic and pharmacodynamic properties. For instance, DFT analyses of substituted imidazopyridine carboxamide and hydrazide derivatives have shown that the HOMO/LUMO energy gaps are key indicators of their bioactivities dntb.gov.ua.
| Derivative Series | HOMO/LUMO Gap (eV) |
|---|---|
| Imidazopyridine Carboxamides | 4.43 - 4.69 |
| Imidazopyridine Hydrazides | 3.24 - 4.17 |
Cheminformatics tools are essential for the design of compound libraries and for carrying out virtual screening campaigns to identify novel hits from large chemical databases. In the context of this compound, cheminformatics approaches can be used to design focused libraries of analogues with improved potency and selectivity.
A collaborative virtual screening effort to identify hits for visceral leishmaniasis highlighted the importance of substitutions at various positions of the imidazo[1,2-a]pyridine core, including the 7-position nih.gov. This in silico probing of large proprietary libraries enabled the rapid expansion of the chemical space around the initial hit, leading to the identification of compounds with improved antiparasitic activity. Such virtual screening campaigns often employ a combination of ligand-based and structure-based methods to prioritize compounds for experimental testing. High-throughput virtual screening of millions of molecules can be performed to identify potential inhibitors for specific biological targets, as demonstrated in the search for inhibitors of bacterial CTX-M-15 mdpi.com.
Sustainable and Green Chemistry Aspects in Imidazo 1,2 a Pyridine Synthesis
Development of Environmentally Benign Synthetic Protocols
Modern synthetic strategies for the imidazo[1,2-a]pyridine (B132010) scaffold prioritize the use of greener solvents, alternative energy sources, and catalyst-free conditions to minimize environmental harm. acs.org These approaches align with the core tenets of green chemistry by reducing or eliminating the use and generation of hazardous substances.
The use of water as a reaction medium is a cornerstone of green chemistry, offering a non-toxic, non-flammable, and inexpensive alternative to conventional volatile organic solvents. iosrjournals.org Several protocols have been developed for synthesizing imidazo[1,2-a]pyridines in aqueous media, demonstrating the feasibility of this approach. iosrjournals.orgacs.org For instance, the reaction of 2-aminopyridines with α-haloketones can be effectively carried out in water, often leading to good or excellent yields of the desired products. iosrjournals.org This method provides a clean procedure that avoids harmful organic solvents. iosrjournals.org
In parallel, there is a growing trend towards developing catalyst-free synthetic methods, which simplify reaction procedures, reduce costs, and eliminate the environmental issues associated with catalyst toxicity and disposal. scielo.brresearchgate.net Catalyst-free annulation reactions have been successfully employed for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org One such approach involves the condensation of 2-aminopyridines with α-bromoketones under solvent- and catalyst-free conditions, often referred to as a "neat" reaction, which can produce high yields in short reaction times. scielo.br Another green strategy utilizes a grindstone procedure at room temperature, achieving excellent yields in just a few minutes with a simple water work-up, avoiding the need for chromatographic purification. researchgate.net These methods are noted for their simplicity, efficiency, low cost, and environmental advantages. scielo.br
| Method | Key Features | Typical Reactants | Advantages | Source |
|---|---|---|---|---|
| Aqueous Media Synthesis | Water used as solvent, often with microwave irradiation. | 2-aminopyridine (B139424) derivatives, phenacyl bromide derivatives. | Avoids harmful organic solvents, non-toxic, economical, environmentally friendly. | iosrjournals.org |
| Catalyst- & Solvent-Free | Neat reaction of starting materials without added catalyst or solvent. | 2-aminopyridines, α-haloketones. | Simple procedure, short reaction time, low cost, high efficiency. | scielo.br |
| Grindstone Chemistry | Solvent- and catalyst-free grinding of reactants at room temperature. | 2-aminopyridines, ω-bromomethylketones. | Very short reaction times (3-5 mins), water work-up, no chromatography needed. | researchgate.net |
Microwave irradiation has emerged as a powerful tool in green chemistry, offering a highly efficient method for accelerating organic reactions. beilstein-journals.org Compared to conventional heating, microwave-assisted synthesis provides rapid and uniform heating, which often leads to dramatically reduced reaction times, increased product yields, and improved purity. acs.orgsci-hub.se
The synthesis of imidazo[1,2-a]pyridines has been shown to benefit significantly from this technology. researchgate.net For example, the reaction between 2-aminopyridines and α-bromoketones under microwave irradiation can be completed in minutes, compared to several hours required for conventional heating methods. acs.orgsci-hub.se One study reported the synthesis of imidazo[1,2-a]pyridine derivatives in just 60 seconds. sci-hub.se These protocols can be performed under solvent-free conditions or in green solvents like water or a water-isopropanol mixture, further enhancing their environmental credentials. researchgate.netacs.org The use of microwave assistance is a key feature in one-pot sequential routes for creating more complex fused heterocyclic systems, highlighting its utility and broad applicability. rsc.org
| Parameter | Conventional Heating (ThT) | Microwave-Assisted (MW) | Source |
|---|---|---|---|
| Reaction Time | 40 - 120 minutes | 1 - 15 minutes | sci-hub.se |
| Yield | 30% - 80% | 41% - 88% (often higher than ThT) | sci-hub.se |
| Energy Source | Thermal conduction/convection | Dielectric heating | mdpi.com |
| Advantages | Established methodology | Drastic reduction in reaction time, increased yields, cleaner reactions, energy efficient. | beilstein-journals.orgacs.orgsci-hub.se |
Atom Economy and Process Intensification in Imidazo[1,2-a]pyridine Production
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Processes with high atom economy are inherently less wasteful. Multicomponent reactions (MCRs) are exemplary in this regard, as they combine three or more reactants in a single operation to form a product that contains most or all of the atoms of the starting materials. mdpi.com
Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. In the context of imidazo[1,2-a]pyridine synthesis, techniques like microwave-assisted synthesis and the use of continuous flow reactors are key examples of process intensification. acs.org These methods allow for better control over reaction parameters, leading to faster and more selective reactions. The shift from batch processing to continuous manufacturing can offer significant advantages in terms of safety, consistency, and scalability, representing a crucial step towards more sustainable chemical production.
Q & A
Q. What are the standard synthetic routes for preparing 5-Chloro-7-methylimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves halogenation and cyclization steps. For example, chlorination of hydroxy precursors using phosphorus oxychloride (POCl₃) under reflux conditions is a common approach (65% yield reported for analogous compounds) . Microwave-assisted synthesis can enhance efficiency: a mixture of precursors in methanol/water (1:2 v/v) with trifluoroacetic acid (TFA) as a catalyst under microwave irradiation reduces reaction time and improves yields (e.g., 67% yield for structurally similar derivatives) . Optimization includes adjusting solvent ratios, catalyst loading, and temperature gradients during reflux.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?
Methodological Answer:
- ¹H/¹³C NMR : Look for aromatic proton signals in δ 7.0–8.5 ppm and methyl groups near δ 2.5 ppm. Coupling constants (e.g., J = 8–10 Hz for adjacent protons) confirm ring substitution patterns .
- IR Spectroscopy : Key absorption bands include C-Cl stretches (~750–765 cm⁻¹) and C=N/C=C vibrations (~1440–1512 cm⁻¹) .
- LC-MS : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., ~196.59 g/mol for related compounds) .
Advanced Questions
Q. How can researchers resolve contradictions in NMR spectral data when synthesizing halogenated imidazo[1,2-a]pyridine derivatives?
Methodological Answer: Contradictions often arise from positional isomerism or solvent effects. For example:
- Regioisomer Differentiation : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. In 3-bromo-6-chloro derivatives, NOESY can distinguish bromine/chlorine positioning via spatial interactions .
- Solvent Artifacts : Compare spectra in deuterated DMSO vs. CDCl₃; polar solvents may shift aromatic proton signals by 0.2–0.5 ppm .
- Dynamic Effects : Variable-temperature NMR can identify conformational exchange broadening in methyl-substituted derivatives .
Q. What strategies are recommended for designing bioactivity studies targeting Mycobacterium tuberculosis using imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
- Structural Hybridization : Incorporate sulfonamide or amide groups (e.g., imidazo[1,2-a]pyridine sulfonamides) to enhance membrane permeability .
- Microplate Alamar Blue Assay : Use M. tuberculosis H37Rv strain to determine minimum inhibitory concentrations (MIC). Prioritize compounds with MIC ≤ 0.05 μg/mL .
- SAR Analysis : Compare substituent effects (e.g., chloro vs. methyl groups at position 7) on antimycobacterial activity. Derivatives with electron-withdrawing groups (e.g., -Cl) often show improved target binding .
Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to identify electrophilic sites. Chlorine at position 5 and methyl at position 7 may direct Suzuki-Miyaura coupling to position 2 .
- Hammett Parameters : Use σ values to predict substituent effects on reaction rates. Electron-deficient rings (σ > 0.5) favor nucleophilic aromatic substitution .
- Docking Studies : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄) to assess steric hindrance from methyl groups .
Q. What experimental approaches are effective for analyzing contradictory biological activity data in imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
- Dose-Response Curves : Replicate assays with gradient concentrations (e.g., 0.05–100 μg/mL) to identify false positives/negatives .
- Off-Target Screening : Use kinase profiling panels to rule out nonspecific inhibition (e.g., ATP-binding site interference) .
- Metabolic Stability Tests : Incubate compounds with liver microsomes to assess if rapid degradation explains inconsistent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
